molecular formula C12H10ClNO2 B1356020 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid CAS No. 948290-22-0

7-Chloro-2,8-dimethylquinoline-3-carboxylic acid

Cat. No. B1356020
M. Wt: 235.66 g/mol
InChI Key: XXJOAECAXTVYHG-UHFFFAOYSA-N
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Description

7-Chloro-2,8-dimethylquinoline-3-carboxylic acid is a chemical compound that belongs to the quinoline family. It has the empirical formula C12H10ClNO2 and a molecular weight of 235.67 .


Molecular Structure Analysis

The SMILES string for this compound is Cc1nc2c(C)c(Cl)ccc2cc1C(O)=O . This indicates that the compound has a quinoline core with chlorine, methyl, and carboxylic acid substituents.


Physical And Chemical Properties Analysis

This compound is a solid . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

1. Photophysical Properties

Studies have shown that quinoline derivatives, including those related to 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid, exhibit significant photophysical properties. For instance, complexes bearing hydroxyquinoline carboxylic acid analogues have been synthesized and examined for their photophysical attributes. These complexes demonstrated exceptional emission properties, indicating potential applications in photoluminescent materials and technologies (Małecki et al., 2015).

2. Photodegradation Studies

Research on quinolinecarboxylic herbicides closely related to 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid has revealed insights into their photodegradation in aqueous systems. These studies are crucial in understanding the environmental fate and breakdown of similar compounds under various irradiation conditions (Pinna & Pusino, 2012).

3. Antioxidative or Prooxidative Effects

Investigations into the antioxidative or prooxidative effects of hydroxyquinoline derivatives, including those derived from 7-chloro-4-hydroxyquinoline-3-carboxylic acid, have been conducted. These studies have implications for understanding the pharmacological and toxicological behavior of these compounds in biological systems (Liu et al., 2002).

4. Synthesis of Novel Compounds

There is ongoing research in synthesizing new compounds from quinoline derivatives. These include studies on the synthesis of novel substituted dibenzonaphthyridines from chloro-methylquinolines, which provides a foundation for exploring diverse chemical structures and potential applications of these derivatives (Manoj & Prasad, 2009).

5. Antibacterial Properties

Research on the antibacterial properties of quinoline derivatives indicates the potential of these compounds in medicinal chemistry. The synthesis and investigation of their antibacterial properties against various strains offer insights into the development of new antimicrobial agents (Al-Hiari et al., 2007).

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2. The hazard statements are H302 - H319, which mean harmful if swallowed and causes serious eye irritation. The precautionary statements are P305 + P351 + P338, which suggest rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

7-chloro-2,8-dimethylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-6-10(13)4-3-8-5-9(12(15)16)7(2)14-11(6)8/h3-5H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJOAECAXTVYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC(=C(N=C12)C)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589161
Record name 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2,8-dimethylquinoline-3-carboxylic acid

CAS RN

948290-22-0
Record name 7-Chloro-2,8-dimethyl-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948290-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948290-22-0
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